molecular formula C13H21NO4 B12272428 (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

Cat. No.: B12272428
M. Wt: 255.31 g/mol
InChI Key: AMWOORGVXJGKLE-UHFFFAOYSA-N
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Description

(1S,3R,4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is a bicyclic amino acid derivative characterized by a rigid norbornane-like scaffold. Its structure includes a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl ester at the carboxylic acid position. This compound is enantiopure, with stereochemistry at the 1S, 3R, and 4R positions, making it a valuable chiral building block in asymmetric synthesis and catalysis .

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOORGVXJGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the bicyclic core structure, followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group and the esterification of the carboxylic acid group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic amines.

Scientific Research Applications

Chemistry

In chemistry, (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure, which can mimic natural substrates.

Medicine

In medicinal chemistry, (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is explored for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity make it an attractive candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties allow for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in stereochemistry, substituents, or backbone structure. Data are compiled from patents, product listings, and research studies.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Stereochemistry Key Applications/Findings Reference
(1S,3R,4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester C₁₃H₂₁NO₄ 255.31 Boc-protected N, methyl ester 1S,3R,4R Asymmetric catalysis (epoxide rearrangements)
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester C₈H₁₃NO₂ 155.19 Unprotected N, methyl ester 1R,3S,4S Discontinued; lab reagent
(1R,3S,4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester C₁₃H₂₁NO₄ 255.31 Boc-protected N, methyl ester 1R,3S,4S Temporarily out of stock; synthetic precursor
(1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester C₁₈H₂₂BrN₃O₂ 392.29 Bromo-benzimidazolyl substituent, Boc-protected N 1R,3S,4S Medicinal chemistry (kinase inhibition studies)
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester C₉H₁₅NO₂ 169.22 Unprotected N, ethyl ester 1R,3S,4S Intermediate in heterocyclic synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives Variable Variable Thia-substituted backbone Variable Antibiotic scaffolds (e.g., penicillin analogs)
Key Differences and Implications :

Stereochemistry :

  • The (1S,3R,4R) configuration in the target compound confers distinct catalytic activity compared to its (1R,3S,4S)-isomers. For example, in asymmetric epoxide rearrangements, the (1S,3R,4R)-configured catalyst achieved >90% yield and 99% ee, whereas stereoisomeric analogs showed reduced performance .

Substituent Effects :

  • Boc Protection : The Boc group enhances solubility in organic solvents and stabilizes the amine during catalytic cycles .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters are hydrolyzed to free acids for further coupling, as demonstrated in the synthesis of polyamine catalysts for enantioselective aldol reactions .

Backbone Modifications :

  • Replacing the aza-bicyclo[2.2.1]heptane core with a thia-azabicyclo[3.2.0] system (e.g., penicillin derivatives) shifts applications from catalysis to antimicrobial activity .
Catalytic Performance :
  • The (1S,3R,4R)-configured compound, when complexed with lithium amides, catalyzed the isomerization of cycloalkene oxides to allylic alcohols with 99% ee. Aggregation studies revealed monomeric catalyst species as the active form, with reaction rates accelerated by DBU .
  • In cyclopropanation reactions, dirhodium complexes derived from this scaffold achieved 92% ee for electron-rich olefins, outperforming earlier catalysts .

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